molecular formula C13H12ClN3 B12213434 2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

2-(2-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12213434
M. Wt: 245.71 g/mol
InChI Key: HPNPORHBFJRDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a tetrahydroisoquinoline moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline typically involves the reaction of 2-chloropyrimidine with 1,2,3,4-tetrahydroisoquinoline under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Isoquinoline derivatives with potential pharmacological activities.

    Reduction: Dihydropyrimidine derivatives with altered electronic properties.

Scientific Research Applications

2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-pyrimidin-4-yl)-1,2,3,4-tetrahydro-isoquinoline is unique due to its combination of a pyrimidine ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound in the development of new drugs and materials.

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H12ClN3/c14-13-15-7-5-12(16-13)17-8-6-10-3-1-2-4-11(10)9-17/h1-5,7H,6,8-9H2

InChI Key

HPNPORHBFJRDDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC=C3)Cl

Origin of Product

United States

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